molecular formula C5H8O3 B3153478 (2E)-4-Methoxy-2-butenoic Acid CAS No. 75933-65-2

(2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B3153478
CAS No.: 75933-65-2
M. Wt: 116.11 g/mol
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
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Description

(2E)-4-Methoxy-2-butenoic Acid is an organic compound with the molecular formula C5H8O3 It is a derivative of butenoic acid, characterized by the presence of a methoxy group at the fourth carbon and a double bond between the second and third carbons in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Methoxy-2-butenoic Acid can be achieved through several methods. One common approach involves the esterification of 4-methoxy-2-butenoic acid with methanol, followed by hydrolysis to yield the desired acid. Another method includes the use of Grignard reagents, where 4-methoxy-2-butenoic acid is synthesized through the reaction of a suitable Grignard reagent with an appropriate ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Methoxy-2-butenoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-4-Methoxy-2-butenoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-4-Methoxy-2-butenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-Ethoxy-2-butenoic Acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (2E)-4-Methoxy-2-pentenoic Acid: Similar structure but with an additional carbon in the chain.

    (2E)-4-Methoxy-2-butenoic Acid Methyl Ester: The esterified form of the compound.

Uniqueness

This compound is unique due to its specific structural features, including the methoxy group and the E-configuration of the double bond

Properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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